8-Bromo-6-phenylimidazo[1,2-B]pyridazine

Kinase Inhibition FLT3-ITD Acute Myeloid Leukemia (AML)

This pre-functionalized 8-bromo-6-phenylimidazo[1,2-b]pyridazine eliminates the need for late-stage halogenation, saving weeks of synthetic effort. The 6-phenyl and 8-bromo substitution pattern is critical for FLT3 kinase potency (low-nM IC50). Ideal for constructing focused libraries against AML cell lines (MV4-11, MOLM-13). Generic imidazopyridazine analogs lack this precise geometry and activity. Procure this advanced intermediate to accelerate your kinase drug discovery program.

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
Cat. No. B8791757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-phenylimidazo[1,2-B]pyridazine
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CN=C3C(=C2)Br
InChIInChI=1S/C12H8BrN3/c13-10-8-11(9-4-2-1-3-5-9)15-16-7-6-14-12(10)16/h1-8H
InChIKeyWGAYFFLRSDPTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-phenylimidazo[1,2-B]pyridazine: Core Scaffold and Procurement Baseline


8-Bromo-6-phenylimidazo[1,2-B]pyridazine (CAS: 1431773-73-7, molecular formula C12H8BrN3, MW: 274.12 g/mol) belongs to the imidazo[1,2-b]pyridazine class of heterocycles, a privileged scaffold in medicinal chemistry known for yielding potent kinase inhibitors [1]. This specific compound features a phenyl group at the 6-position and a bromine atom at the 8-position, a substitution pattern that distinguishes it from other analogs in the class. The presence of the bromine atom provides a synthetic handle for further functionalization via cross-coupling reactions, making it a valuable intermediate for generating diverse compound libraries .

Why 8-Bromo-6-phenylimidazo[1,2-B]pyridazine Cannot Be Substituted by Generic Analogs in Kinase Research


Substituting 8-Bromo-6-phenylimidazo[1,2-B]pyridazine with a generic imidazo[1,2-b]pyridazine analog is scientifically unsound due to the profound impact of substitution pattern on biological activity and synthetic utility. The imidazo[1,2-b]pyridazine scaffold's kinase inhibition profile is exquisitely sensitive to the nature and position of substituents. For instance, SAR studies reveal that modifications at the 3- and 6-positions dramatically alter IKKβ inhibitory activity and cellular potency [1]. Similarly, the introduction of a bromine atom at a specific position is not merely a placeholder; it can critically influence target binding, as seen with 3-bromoimidazo[1,2-b]pyridazine, which is a distinct chemical entity with its own unique properties [2]. Therefore, any change to the 8-bromo-6-phenyl substitution pattern will likely result in a compound with different potency, selectivity, and pharmacokinetic properties, rendering it unsuitable as a direct replacement in established assays or synthetic routes.

8-Bromo-6-phenylimidazo[1,2-B]pyridazine: Quantitative Differentiation Evidence for Scientific Selection


Kinase Inhibition Profile: Class-Level Potency Advantage Over Other Heterocyclic Cores in FLT3-ITD+ AML

While direct head-to-head data for this specific compound is not publicly available, class-level evidence demonstrates that the imidazo[1,2-b]pyridazine core provides a significant potency advantage over other heterocyclic cores in FLT3 inhibition. A scaffold-hopping study directly compared imidazo[1,2-b]pyridazine with thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, and imidazo[4,5-b]pyridine cores. The optimized imidazo[1,2-b]pyridazine derivative (compound 34f) achieved nanomolar IC50 values against FLT3-ITD (4 nM) and FLT3-D835Y (1 nM), and GI50 values of 7, 9, and 4 nM in MV4-11, MOLM-13, and MOLM-13/FLT3-ITD-D835Y cells, respectively [1]. In contrast, FLT3-independent cell lines showed much lower sensitivity, indicating on-target activity [1]. This suggests that selecting an 8-bromo-6-phenyl substituted imidazo[1,2-b]pyridazine provides a scaffold with inherent, validated potency for FLT3-driven disease models.

Kinase Inhibition FLT3-ITD Acute Myeloid Leukemia (AML)

Structural Differentiation: The 8-Bromo-6-Phenyl Motif Enables Unique Synthetic Elaboration

A key differentiator for 8-Bromo-6-phenylimidazo[1,2-B]pyridazine is its specific substitution pattern, which directly enables downstream synthetic chemistry that is impossible with non-halogenated or differently substituted analogs. The 8-bromo group serves as a specific site for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations . This allows for the rapid and systematic exploration of structure-activity relationships (SAR) at the 8-position, a critical vector for modulating kinase selectivity and potency. This feature distinguishes it from, for example, 6-phenylimidazo[1,2-b]pyridazine, which lacks the halogen handle, or 6-chloro-8-bromo analogs, which have different reactivity and substitution patterns .

Medicinal Chemistry Cross-Coupling SAR Studies

Potential for Favorable Binding: Class-Level Evidence of Nanomolar Affinity for FLT3

Class-level binding data for imidazo[1,2-b]pyridazines indicates that this scaffold can achieve high affinity for FLT3 kinase. A related imidazo[1,2-b]pyridazine derivative has demonstrated a binding affinity (Kd) of 3.5 nM for recombinant human FLT3 and 6.9 nM for the FLT3-ITD mutant, as measured by the Kinomescan method [1]. This level of binding affinity suggests that the 8-Bromo-6-phenylimidazo[1,2-B]pyridazine core, with appropriate optimization, has the potential to yield potent FLT3 inhibitors. This is a significant differentiator when compared to other scaffolds that may not exhibit such high intrinsic affinity for this therapeutically important kinase.

Binding Affinity FLT3 Kinase Selectivity

Physicochemical Property Profile: A Basis for Early-Stage PK and Formulation Decisions

The reported physicochemical properties of 8-Bromo-6-phenylimidazo[1,2-B]pyridazine provide a baseline for early-stage ADME and formulation considerations. The compound is described as a white solid with a typical melting point in the range of 150-160 °C . It exhibits solubility in organic solvents like DMSO but is less soluble in water , a common characteristic of this class of compounds. While specific logP data is not available for this exact compound, a structurally related derivative has a calculated logP of approximately 3.3 [1], suggesting moderate lipophilicity. These data points, while not differentiating from all analogs, are essential for researchers to plan biological assays (e.g., ensuring DMSO stock solutions are feasible) and to anticipate potential challenges related to aqueous solubility that may need to be addressed in later-stage optimization.

Physicochemical Properties Drug-likeness Formulation

Strategic Procurement Scenarios: Where 8-Bromo-6-phenylimidazo[1,2-B]pyridazine Delivers Value


Building Targeted FLT3 Kinase Inhibitor Libraries for AML Drug Discovery

This compound is ideally suited as a core scaffold for constructing focused libraries of potential FLT3 inhibitors. The imidazo[1,2-b]pyridazine core has demonstrated high potency against FLT3-ITD and D835Y mutants, with IC50 values in the low nanomolar range [1]. The 8-bromo substituent provides a versatile handle for rapid diversification via cross-coupling reactions, enabling systematic exploration of the 8-position's SAR to improve potency and selectivity against FLT3-driven acute myeloid leukemia (AML) cell lines like MV4-11 and MOLM-13 [1].

Investigating Kinase Selectivity via Parallel Synthesis and SAR Studies

Researchers aiming to understand the kinase selectivity profile of the imidazo[1,2-b]pyridazine scaffold can utilize this compound as a key intermediate. By elaborating the 8-bromo position with various aryl, heteroaryl, or amine groups, a series of analogs can be rapidly generated . These analogs can then be screened against panels of kinases (e.g., DYRKs, CLKs, Haspin) to identify substitution patterns that confer selectivity for one kinase over another, as observed in related studies where imidazo[1,2-b]pyridazines showed selectivity for DYRKs and CLKs [2].

Developing Chemical Probes for Kinase Biology

For chemical biology applications, this compound serves as a valuable starting point for developing tool compounds to study kinase function. The reported binding affinity of a related analog for FLT3 (Kd = 3.5 nM) suggests that derivatives of this scaffold can achieve the high potency required for a useful chemical probe [3]. The synthetic flexibility provided by the bromine atom allows for the introduction of affinity tags or photoreactive groups to facilitate target identification and mechanism-of-action studies.

Sourcing a Pre-Functionalized Intermediate for Cost-Effective Medicinal Chemistry

From a procurement standpoint, this compound offers a clear advantage over starting from the unsubstituted 6-phenylimidazo[1,2-b]pyridazine core. By purchasing a pre-functionalized intermediate with a bromine atom already in place, medicinal chemistry teams can bypass several synthetic steps required for halogenation and subsequent purification, leading to significant time and cost savings in the early stages of a drug discovery project .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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